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Compound of Interest

Compound Name: Nacystelyn

Cat. No.: B1676903 Get Quote

Disclaimer: This document provides a comprehensive overview of the pharmacokinetics and

bioavailability of N-acetylcysteine (NAC). Nacystelyn, the lysine salt of NAC, is a novel

compound with limited publicly available in vivo pharmacokinetic data. The information

presented herein for NAC is intended to serve as a foundational reference for researchers,

scientists, and drug development professionals, offering insights into the expected behavior of

Nacystelyn. One in vitro study suggests that Nacystelyn may enhance intracellular

glutathione levels more effectively than NAC and offers the advantage of forming neutral pH

solutions[1].

Executive Summary
N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine with a well-established

clinical profile as a mucolytic agent and an antidote for acetaminophen poisoning[2][3]. Its

therapeutic potential is also being explored for a range of conditions related to oxidative stress

and inflammation[4]. Nacystelyn, or N-acetyl-L-cysteine lysine salt, is a newer formulation

designed to improve upon the properties of NAC. This guide summarizes the current

understanding of the pharmacokinetics and bioavailability of NAC, providing a basis for further

research into Nacystelyn.

Oral administration of NAC is characterized by rapid absorption, with peak plasma

concentrations generally reached within one to two hours[2][5]. However, it undergoes

extensive first-pass metabolism, resulting in low oral bioavailability, typically ranging from 4% to

10% for total NAC[6][7]. The terminal half-life of NAC following oral administration is
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approximately 6.25 hours[2][6]. Intravenous administration bypasses first-pass metabolism,

leading to higher plasma concentrations.

Pharmacokinetic Parameters of N-Acetylcysteine
The pharmacokinetic profile of N-acetylcysteine has been investigated in several clinical

studies. The following tables summarize key parameters following oral and intravenous

administration in healthy adult volunteers.

Oral Administration
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Parameter Value
Study Population &
Dose

Reference

Bioavailability (F) 4.0% (Reduced NAC)
6 healthy volunteers,

400 mg
[6]

9.1% (Total NAC)
6 healthy volunteers,

400 mg
[6][7]

6 - 10%
Review of multiple

studies
[8]

Time to Peak Plasma

Concentration (Tmax)
1 - 2 hours

Review of multiple

studies
[2][5]

~1.0 hour

15 Chinese & 15

Caucasian healthy

volunteers, 600 mg

[5]

Peak Plasma

Concentration (Cmax)
0.35 - 4 mg/L 200 - 400 mg dose [2]

1950.9 ± 1026.1

ng/mL (Chinese)

15 healthy volunteers,

600 mg
[5]

2743.9 ± 985.2 ng/mL

(Caucasian)

15 healthy volunteers,

600 mg
[5]

Terminal Half-life (t½)
6.25 hours (Reduced

NAC)

6 healthy volunteers,

400 mg
[2][6]

~6 hours
Review of multiple

studies
[5]

Volume of Distribution

(Vd)
0.33 - 0.47 L/kg

Review of multiple

studies
[2]

Clearance (CL) 70% non-renal
Review of multiple

studies
[2]

Intravenous Administration
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Parameter Value
Study Population &
Dose

Reference

Terminal Half-life (t½)
1.95 hours (Reduced

NAC)

6 healthy volunteers,

200 mg
[6]

5.58 hours (Total

NAC)

6 healthy volunteers,

200 mg
[6][7]

~8 hours
24 healthy Chinese

volunteers, 600 mg
[9]

Volume of Distribution

(Vd)

0.59 L/kg (Reduced

NAC)

6 healthy volunteers,

200 mg
[6]

0.47 L/kg (Total NAC)
6 healthy volunteers,

200 mg
[6][7]

Plasma Clearance

(CL)

0.84 L/h/kg (Reduced

NAC)

6 healthy volunteers,

200 mg
[6]

0.11 L/h/kg (Total

NAC)

6 healthy volunteers,

200 mg
[6][7]

995.2 mL/h (Renal)
24 healthy Chinese

volunteers, 600 mg
[9]

Peak Plasma

Concentration (Cmax)
83.30 µg/mL

24 healthy Chinese

volunteers, 600 mg
[9]

Time to Peak Plasma

Concentration (Tmax)
0.083 hours

24 healthy Chinese

volunteers, 600 mg
[9]

Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of N-

acetylcysteine.

Oral and Intravenous Pharmacokinetic Study in Healthy
Volunteers[6][7]
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Study Design: A randomized, cross-over study.

Subjects: Six healthy volunteers.

Dosing:

Intravenous: 200 mg of NAC.

Oral: 400 mg of NAC.

Sample Collection: Blood samples were collected for 30 hours following administration.

Analytical Method: Specific bioanalytical method for the determination of reduced and total

NAC in plasma.

Single and Multiple Dose Oral Pharmacokinetic Study in
Chinese and Caucasian Volunteers[5]

Study Design: A single- and multiple-dose, single-center, open-label, phase I clinical study.

Subjects: 15 healthy Chinese and 15 healthy Caucasian (mostly Italian) adult volunteers.

Dosing:

Single Dose: One 600 mg NAC uncoated tablet.

Multiple Dose: 600 mg NAC uncoated tablets twice daily for three days following a 48-hour

washout period.

Sample Collection:

Blood: Collected at pre-dose and at various time points up to 36 hours post-administration

for the single-dose phase, and up to 24 hours for the multiple-dose phase.

Urine: Collected at intervals up to 36 hours post-administration for the single-dose phase

and up to 24 hours for the multiple-dose phase.
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Analytical Method: Plasma and urine samples were analyzed for NAC concentrations.

Samples were incubated with dithiothreitol to reduce intermolecular disulfide bonds. NAC

and its isotope-labeled internal standard were extracted from plasma by protein precipitation

and from urine by liquid-liquid extraction.

Intravenous Pharmacokinetic Study in Healthy Chinese
Volunteers[9]

Study Design: An open-label, phase I study.

Subjects: 24 healthy male and female Chinese volunteers.

Dosing:

Single Dose: A single 600 mg IV dose of NAC on day 1.

Multiple Dose: Repeat 600 mg IV doses of NAC twice daily on days 4 and 5, and once on

day 6, following a 3-day washout.

Sample Collection: Venous blood samples were collected prior to the first dose and at

numerous time points up to 32 hours post-dose.

Analytical Method: Modern bioanalytical methods were used to determine plasma NAC

concentrations.

Metabolism and Excretion
Following administration, NAC undergoes rapid and extensive metabolism. In plasma, it can

exist in its reduced form and various oxidized forms, including the disulfide N,N'-diacetylcystine,

and mixed disulfides with other thiols like cysteine and glutathione[6]. The major excretory

product is inorganic sulfate[2]. Renal clearance accounts for approximately 30% of the total

body clearance of NAC[8].

Analytical Methodologies
The quantification of NAC in biological matrices is challenging due to its reactive thiol group

and its existence in both reduced and oxidized forms. Several analytical methods have been
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developed and validated.

High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC with various detection methods is commonly used.

Sample Preparation: Often involves a reduction step with agents like dithiothreitol (DTT) to

measure total NAC. This is followed by protein precipitation and extraction.

Detection: UV-Vis and fluorescence detection are employed. For fluorescence detection,

derivatization with a fluorogenic reagent is necessary.

Application: Used for the estimation of NAC in bulk drug, parenteral dosage forms, and

biological samples[10].

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS)

Principle: Provides high sensitivity and selectivity for the quantification of NAC.

Sample Preparation: Similar to HPLC, includes a reduction step with DTT and subsequent

extraction.

Application: Has been validated and applied to the analysis of samples from phase I clinical

trials[11].

Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: Involves the derivatization of NAC to a more volatile compound for analysis.

Sample Preparation: Extraction from plasma followed by a two-step derivatization process.

Application: Used for the quantitation of NAC in human plasma[12].

Visualizations
Experimental Workflow for a Typical Oral NAC
Pharmacokinetic Study
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Caption: Workflow of a typical oral N-acetylcysteine pharmacokinetic study.
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Metabolic Fate of N-Acetylcysteine
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Caption: Simplified metabolic pathways of N-acetylcysteine.

Conclusion
The pharmacokinetic profile of N-acetylcysteine is well-characterized by rapid oral absorption,

significant first-pass metabolism leading to low bioavailability, and a relatively short half-life.

While specific in vivo pharmacokinetic data for Nacystelyn is not yet widely available, the

extensive data on NAC provides a robust foundation for anticipating its behavior. The potential

for Nacystelyn to offer improved properties, such as enhanced cellular glutathione

replenishment as suggested by in vitro data, warrants further investigation through dedicated

pharmacokinetic and pharmacodynamic studies. Such studies will be crucial in elucidating the

clinical advantages of Nacystelyn and guiding its development for various therapeutic

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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